[5-(4-Methoxy-3-nitrophenyl)furan-2-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[5-(4-Methoxy-3-nitrophenyl)furan-2-yl]methanol: is an organic compound with the molecular formula C12H11NO5 It is characterized by a furan ring substituted with a methanol group and a nitrophenyl group that has a methoxy substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [5-(4-Methoxy-3-nitrophenyl)furan-2-yl]methanol typically involves the reaction of 4-methoxy-3-nitrobenzaldehyde with furan-2-carbaldehyde in the presence of a base, followed by reduction of the resulting intermediate. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium borohydride for the reduction step .
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring safety and cost-effectiveness in an industrial setting.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The methanol group can be oxidized to form a carboxylic acid derivative.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Nucleophiles such as hydroxide ions or amines under basic conditions.
Major Products Formed:
Oxidation: [5-(4-Methoxy-3-nitrophenyl)furan-2-yl]carboxylic acid.
Reduction: [5-(4-Methoxy-3-aminophenyl)furan-2-yl]methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Studied for its reactivity and potential as a building block in organic synthesis.
Biology:
- Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine:
- Potential applications in drug development due to its unique structure and reactivity.
Industry:
- Could be used in the development of new materials or as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of [5-(4-Methoxy-3-nitrophenyl)furan-2-yl]methanol is not well-documented. its biological effects are likely mediated through interactions with cellular proteins and enzymes. The nitro group can undergo reduction to form reactive intermediates that may interact with biological targets, while the furan ring and methoxy group can contribute to its binding affinity and specificity.
Comparison with Similar Compounds
[5-(4-Methoxyphenyl)furan-2-yl]methanol: Lacks the nitro group, which may result in different reactivity and biological activity.
[5-(4-Nitrophenyl)furan-2-yl]methanol: Lacks the methoxy group, which can affect its solubility and interaction with biological targets.
[5-(4-Methoxy-3-nitrophenyl)thiophene-2-yl]methanol: Similar structure but with a thiophene ring instead of a furan ring, which can influence its chemical properties and reactivity.
Uniqueness: The presence of both the methoxy and nitro groups on the phenyl ring, along with the furan ring, makes [5-(4-Methoxy-3-nitrophenyl)furan-2-yl]methanol unique. This combination of functional groups can result in distinct chemical reactivity and potential biological activities compared to similar compounds.
Biological Activity
The compound [5-(4-Methoxy-3-nitrophenyl)furan-2-yl]methanol is a synthetic derivative featuring a furan ring and functional groups that suggest potential biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The structure of this compound includes a furan moiety, a methoxy group, and a nitro group, which are crucial for its reactivity and biological interactions. The presence of these groups may influence its pharmacological properties through various mechanisms.
The biological effects of this compound are likely mediated by:
- Bioreduction of the Nitro Group : This can generate reactive intermediates that interact with cellular components, potentially leading to cytotoxic effects.
- Binding Affinity : The furan ring and methoxy group may enhance binding to specific receptors or enzymes, affecting various biochemical pathways.
Antimicrobial Properties
Recent studies have indicated that compounds similar to this compound exhibit antimicrobial activity. For instance, compounds with nitro substitutions have shown effectiveness against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values for related compounds range from 4.69 to 156.47 µM against various bacterial strains .
Antifungal Activity
In addition to antibacterial properties, the compound has been investigated for antifungal activity. Similar derivatives have demonstrated efficacy against fungal strains such as Candida albicans, with MIC values reported between 16.69 and 78.23 µM .
Research Findings
A summary of key findings from recent studies on the biological activity of this compound is presented in the table below:
Case Studies
- Antibacterial Activity Assessment : A study evaluated the antibacterial potential of various nitrophenyl derivatives, including this compound. The results indicated significant inhibition zones against tested bacterial strains, reinforcing the compound's potential as an antimicrobial agent.
- Antifungal Efficacy Evaluation : In vitro assays demonstrated that derivatives similar to this compound exhibited notable antifungal properties, particularly against pathogenic fungi, thus supporting its therapeutic applications in treating fungal infections.
Properties
IUPAC Name |
[5-(4-methoxy-3-nitrophenyl)furan-2-yl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO5/c1-17-12-4-2-8(6-10(12)13(15)16)11-5-3-9(7-14)18-11/h2-6,14H,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEJIHWDJMJROGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC=C(O2)CO)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.